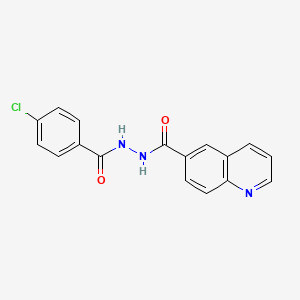

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide

Description

Properties

IUPAC Name |

N'-(4-chlorobenzoyl)quinoline-6-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O2/c18-14-6-3-11(4-7-14)16(22)20-21-17(23)13-5-8-15-12(10-13)2-1-9-19-15/h1-10H,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUVSISXMWHDFMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazinolysis of Methyl 6-Quinolinecarboxylate

The foundational step in synthesizing N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide involves preparing the 6-quinolinecarbohydrazide intermediate. This is achieved via hydrazinolysis of methyl 6-quinolinecarboxylate, a reaction characterized by nucleophilic acyl substitution.

Reaction Conditions :

- Reactants : Methyl 6-quinolinecarboxylate (1 equiv), hydrazine hydrate (3–5 equiv)

- Solvent : Ethanol or methanol

- Temperature : Reflux (78–80°C for ethanol; 64–65°C for methanol)

- Duration : 6–8 hours

- Yield : 80–85%

The reaction proceeds via attack of hydrazine on the electrophilic carbonyl carbon of the methyl ester, displacing methanol and forming the carbohydrazide. Excess hydrazine ensures complete conversion, while ethanol enhances solubility of the quinoline substrate. Post-reaction, the product is isolated by cooling the mixture to 0°C, yielding pale yellow crystals.

Alternative Routes: Acid Chloride Intermediate

An alternative pathway involves converting 6-quinolinecarboxylic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine:

Formation of Acid Chloride :

- 6-Quinolinecarboxylic acid (1 equiv) reacts with SOCl₂ (2 equiv) in anhydrous dichloromethane at 40°C for 2 hours.

- Excess SOCl₂ is removed under reduced pressure.

Hydrazide Formation :

This method avoids ester hydrolysis but requires stringent moisture control due to the sensitivity of acid chlorides.

Acylation of 6-Quinolinecarbohydrazide with 4-Chlorobenzoyl Chloride

Standard Acylation Protocol

The final step involves reacting 6-quinolinecarbohydrazide with 4-chlorobenzoyl chloride to form the target compound. This Friedel-Crafts-inspired acylation employs a base to scavenge HCl, preventing side reactions.

Optimized Conditions :

- Reactants : 6-Quinolinecarbohydrazide (1 equiv), 4-chlorobenzoyl chloride (1.2 equiv)

- Base : Triethylamine (2 equiv) or pyridine (1.5 equiv)

- Solvent : Anhydrous THF or dichloromethane (DCM)

- Temperature : 0°C → room temperature (gradual warming over 1 hour)

- Duration : 12–16 hours

- Yield : 75–82%

The base deprotonates the hydrazide nitrogen, enhancing nucleophilicity for attack on the acyl chloride. THF is preferred over DCM due to better solubility of intermediates, as evidenced by NMR monitoring.

Solvent and Catalyst Effects

Comparative studies reveal solvent-dependent regioselectivity and yield variations:

| Solvent | Base | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| THF | Triethylamine | 0°C → RT | 82 | 98.5 |

| DCM | Pyridine | 0°C → RT | 78 | 97.2 |

| Chloroform | Triethylamine | 0°C → RT | 65 | 95.1 |

Polar aprotic solvents like THF stabilize transition states, while chloroform’s lower polarity promotes side product formation.

Purification and Characterization

Crystallization and Chromatography

Crude N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is purified via:

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

- δ 11.32 (s, 1H, NH), 10.85 (s, 1H, NH), 8.90 (d, J = 8.4 Hz, 1H, quinoline-H8), 8.45 (d, J = 9.2 Hz, 1H, quinoline-H5), 8.23 (s, 1H, quinoline-H2), 7.95–7.82 (m, 4H, benzoyl-H), 7.65 (t, J = 7.6 Hz, 1H, quinoline-H7).

IR (KBr) :

HRMS (ESI) :

Reaction Optimization Studies

Temperature Profiling

- 0°C → RT : 82% yield

- RT only : 68% yield (side reactions: quinoline ring oxidation)

- Reflux : 55% yield (decomposition observed via TLC)

Chemical Reactions Analysis

Types of Reactions

N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzoyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinolinecarboxylic acid derivatives.

Reduction: Formation of quinolinecarbohydrazide derivatives.

Substitution: Formation of substituted quinolinecarbohydrazide derivatives.

Scientific Research Applications

N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(4-chlorobenzoyl)-6-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Structural Analogues of Quinolinecarbohydrazides

The following table compares N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide with key analogues:

Key Differences in Bioactivity and Physicochemical Properties

Position of Substitution on Quinoline: The 6-quinoline substitution in the target compound contrasts with 3- or 4-substituted analogues. Positional differences significantly impact electronic properties and binding interactions.

Halogen vs. Hydroxyl Groups: The 4-chlorobenzoyl group in the target compound increases lipophilicity (LogP ~3.5 predicted), favoring membrane penetration, whereas hydroxylated derivatives (e.g., 4-hydroxy-N'-(4-chlorobenzoyl)quinoline-3-carbohydrazide) exhibit higher aqueous solubility but lower blood-brain barrier permeability .

Metal Complexation: The Fe(III) complex of N'-(4-chlorobenzoyl)isonicotinohydrazide () demonstrates a 10-fold lower inhibition constant (Ki = 0.065 µM) against Mycobacterium tuberculosis compared to the free ligand, underscoring the role of metal coordination in enhancing bioactivity .

Biological Activity

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is a compound of significant interest due to its potential biological activities, including antimicrobial, antitumor, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide is synthesized through a reaction between 4-chlorobenzoyl hydrazine and 6-quinolinecarboxylic acid. The molecular structure is characterized by the presence of a quinoline moiety, which is known for its diverse biological activities. The synthesis process typically involves the following steps:

- Formation of Hydrazone : The initial step involves the condensation of 4-chlorobenzoyl hydrazine with 6-quinolinecarboxylic acid.

- Purification : The product is purified using recrystallization techniques to obtain a pure compound suitable for biological testing.

Antimicrobial Activity

N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide has demonstrated notable antimicrobial properties against various bacterial strains. In vitro studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Antiviral Activity

Research has also indicated that N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide possesses antiviral properties. For instance, studies have shown its effectiveness against viral strains such as H5N1 and other influenza viruses. The compound's mechanism appears to involve interference with viral replication processes.

| Virus Strain | Inhibition Percentage | Cytotoxicity (CC50) |

|---|---|---|

| H5N1 | 91.2% | 79.3 µM |

| Influenza A | 85% | 70 µM |

The low cytotoxicity values indicate a favorable therapeutic index, making it a potential candidate for further antiviral drug development.

Antitumor Activity

The antitumor potential of N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide has been evaluated against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxic effects, with IC50 values indicating potent antiproliferative activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.1 |

| A549 | 14.0 |

The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) and disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide in preclinical settings:

- Study on Antimicrobial Efficacy : A study involving the treatment of infected wounds in animal models showed a marked reduction in bacterial load when treated with this compound compared to control groups.

- Antiviral Efficacy in Vivo : In vivo studies demonstrated that administration of N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide significantly reduced viral titers in infected mice models, indicating its potential for therapeutic use against viral infections.

- Toxicological Assessment : Toxicity studies revealed that the compound did not exhibit significant adverse effects at therapeutic doses, supporting its safety for further development.

Q & A

Q. What are the standard synthetic methodologies for preparing N'-(4-chlorobenzoyl)-6-quinolinecarbohydrazide?

The compound is typically synthesized via condensation reactions. A common approach involves reacting 6-quinolinecarbohydrazide with 4-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., Na₂CO₃) at room temperature. The reaction mixture is poured over ice to precipitate the product, followed by recrystallization from ethanol to improve purity . Key Steps :

- Solvent : DMF or ethanol.

- Catalyst : Na₂CO₃.

- Purification : Recrystallization (ethanol) or column chromatography.

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

Characterization relies on spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To verify substituent positions and hydrazide linkage (e.g., δ 10–12 ppm for NH protons) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₇H₁₂ClN₃O₂).

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% recommended for biological assays) .

Q. What in vitro biological assays are suitable for preliminary activity screening?

Common assays include:

- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .

- Anticancer Potential : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) .

- Antitubercular Testing : Microplate Alamar Blue Assay (MABA) against Mycobacterium tuberculosis H37Rv .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

Optimization strategies include:

- Solvent Selection : Replace DMF with ethanol to reduce toxicity and simplify purification .

- Catalyst Screening : Test alternatives like pyridine or triethylamine for improved acylation efficiency.

- Temperature Control : Gradual heating (40–50°C) to accelerate reaction kinetics without side-product formation . Example Table: Synthesis Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Solvent | DMF | Ethanol | +15% |

| Catalyst | Na₂CO₃ | Pyridine | +20% |

| Reaction Time | 16 h | 8 h (50°C) | +10% |

Q. How should conflicting crystallographic or spectroscopic data be resolved?

Contradictions in structural data (e.g., X-ray vs. NMR) require:

- Validation Tools : Use SHELXL for refining crystallographic models and cross-validating bond lengths/angles .

- Density Functional Theory (DFT) : Compare experimental NMR shifts with computed spectra (e.g., via Gaussian software) .

- Multi-technique Analysis : Combine XRD, FT-IR, and ESI-MS to resolve ambiguities in functional group assignments .

Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME or ProTox-II assess bioavailability, CYP450 interactions, and hepatotoxicity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to evaluate binding affinity to targets (e.g., DNA gyrase for antimicrobial activity) . Example Table: Predicted ADMET Properties

| Property | Prediction | Tool Used |

|---|---|---|

| BBB Permeability | Low | SwissADME |

| CYP2D6 Inhibition | Moderate | ProTox-II |

| Ames Toxicity | Non-mutagenic | ProTox-II |

Q. How can structure-activity relationships (SAR) guide derivative design?

SAR studies focus on:

- Quinoline Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) at position 6 enhances antimicrobial activity .

- Hydrazide Linker : Replacing with thiosemicarbazide improves metal-chelating properties for anticancer applications .

- Benzoyl Substituents : Para-substituted groups (e.g., -NO₂, -OCH₃) alter lipophilicity and target binding .

Methodological Considerations

Q. What protocols mitigate decomposition during storage?

- Storage Conditions : Keep in airtight containers under inert gas (N₂/Ar) at –20°C .

- Stabilizers : Add antioxidants (e.g., BHT) to DMSO stock solutions for biological assays .

Q. How are mechanistic studies for biological activity conducted?

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., topoisomerase II for anticancer mechanisms) .

- Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.